molecular formula C9H10ClNO B12311059 3-(4-Chlorophenyl)azetidin-3-ol

3-(4-Chlorophenyl)azetidin-3-ol

Cat. No.: B12311059
M. Wt: 183.63 g/mol
InChI Key: BARYTINEZPGMMC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10ClNO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)azetidin-3-ol typically involves the reaction of 4-chlorobenzaldehyde with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could yield a variety of functionalized azetidines.

Scientific Research Applications

3-(4-Chlorophenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)azetidin-3-ol
  • 3-(4-Fluorophenyl)azetidin-3-ol
  • 3-(4-Methylphenyl)azetidin-3-ol

Uniqueness

3-(4-Chlorophenyl)azetidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(4-chlorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2

InChI Key

BARYTINEZPGMMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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